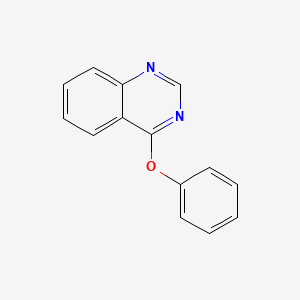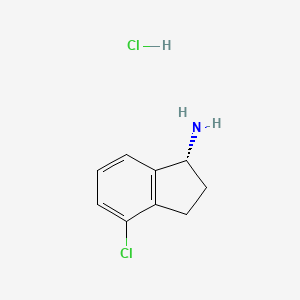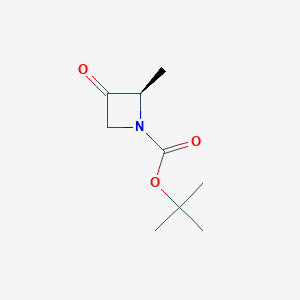
4-Bromo-1-isopropoxy-2-vinylbenzene
描述
4-Bromo-1-isopropoxy-2-vinylbenzene is an organic compound with the molecular formula C11H13BrO and a molecular weight of 241.12 g/mol It is a derivative of benzene, featuring a bromine atom, an isopropoxy group, and a vinyl group attached to the aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-isopropoxy-2-vinylbenzene typically involves the following steps :
Formation of 5-bromo-2-isopropoxybenzaldehyde: This intermediate is synthesized by reacting 5-bromo-2-hydroxybenzaldehyde with isopropyl bromide in the presence of a base such as potassium carbonate.
Wittig Reaction: The aldehyde group of 5-bromo-2-isopropoxybenzaldehyde is then subjected to a Wittig reaction with methyl triphenylphosphonium bromide to form the vinyl group, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity reagents to achieve efficient and cost-effective production.
化学反应分析
Types of Reactions
4-Bromo-1-isopropoxy-2-vinylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be replaced by other electrophiles under suitable conditions.
Oxidation and Reduction: The vinyl group can undergo oxidation to form aldehydes or carboxylic acids, while reduction can lead to the formation of ethyl derivatives.
Substitution Reactions: The isopropoxy group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and catalysts such as iron(III) chloride.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Oxidation: Aldehydes and carboxylic acids.
Reduction: Ethyl derivatives.
科学研究应用
4-Bromo-1-isopropoxy-2-vinylbenzene has several applications in scientific research :
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: Its unique structure makes it valuable in the development of new materials with specific properties.
Biomedical Studies: It is used in the synthesis of potential pharmaceutical compounds and in the study of biological pathways.
Catalysis: It is employed in the preparation of catalysts for various chemical reactions, including ring-closing metathesis.
作用机制
The mechanism of action of 4-Bromo-1-isopropoxy-2-vinylbenzene primarily involves electrophilic aromatic substitution reactions . The bromine atom on the benzene ring acts as a leaving group, allowing the compound to participate in various substitution reactions. The vinyl group can also undergo addition reactions, forming cationic intermediates that further react to yield substituted products.
相似化合物的比较
Similar Compounds
4-Bromo-2-vinylphenol: Similar structure but with a hydroxyl group instead of an isopropoxy group.
4-Bromo-1-methoxy-2-vinylbenzene: Similar structure but with a methoxy group instead of an isopropoxy group.
4-Bromo-1-ethoxy-2-vinylbenzene: Similar structure but with an ethoxy group instead of an isopropoxy group.
Uniqueness
4-Bromo-1-isopropoxy-2-vinylbenzene is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous.
属性
IUPAC Name |
4-bromo-2-ethenyl-1-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-4-9-7-10(12)5-6-11(9)13-8(2)3/h4-8H,1H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZZHCKOFMJWES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20501903 | |
| Record name | 4-Bromo-2-ethenyl-1-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16602-27-0 | |
| Record name | 4-Bromo-2-ethenyl-1-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3,3'-Bipyridin]-2-amine](/img/structure/B3048290.png)
![Pyrimido[4,5-d]pyrimidine-2,4-diamine](/img/structure/B3048292.png)




![2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol](/img/structure/B3048300.png)




